molecular formula C19H30ClNO4 B13779284 Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride CAS No. 67465-37-6

Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride

Cat. No.: B13779284
CAS No.: 67465-37-6
M. Wt: 371.9 g/mol
InChI Key: JJPRJLIMZNKMLU-UHFFFAOYSA-N
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Description

Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride is a complex organic compound derived from mandelic acid. Mandelic acid itself is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents . The compound is a derivative of mandelic acid, modified to include diethylamino and dimethylpropyl ester groups, along with acetate and hydrochloride components.

Preparation Methods

The synthesis of mandelic acid derivatives typically involves several steps. Mandelic acid can be prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The preparation of mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride would involve the esterification of mandelic acid with 3-(diethylamino)-2,2-dimethylpropanol, followed by acetylation and conversion to the hydrochloride salt. Industrial production methods may involve the use of protic acids, thionyl chloride, or other reagents to facilitate these transformations .

Chemical Reactions Analysis

Mandelic acid derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include sodium bisulfite, sodium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of mandelic acid derivatives involves their interaction with biological molecules. For example, mandelic acid can inhibit bacterial growth by disrupting cell wall synthesis. The diethylamino and dimethylpropyl ester groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The acetate and hydrochloride components can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Mandelic acid, 3-(diethylamino)-2,2-dimethylpropyl ester, acetate, hydrochloride can be compared with other mandelic acid derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

67465-37-6

Molecular Formula

C19H30ClNO4

Molecular Weight

371.9 g/mol

IUPAC Name

[3-(2-acetyloxy-2-phenylacetyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride

InChI

InChI=1S/C19H29NO4.ClH/c1-6-20(7-2)13-19(4,5)14-23-18(22)17(24-15(3)21)16-11-9-8-10-12-16;/h8-12,17H,6-7,13-14H2,1-5H3;1H

InChI Key

JJPRJLIMZNKMLU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)OC(=O)C.[Cl-]

Origin of Product

United States

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